2,4-Dibromophenyl 2,6-dimethoxybenzoate
Description
2,4-Dibromophenyl 2,6-dimethoxybenzoate is an aromatic ester derivative characterized by a 2,6-dimethoxybenzoate backbone esterified with a 2,4-dibromophenyl group. The compound combines electron-donating methoxy groups at the 2- and 6-positions of the benzoate moiety with electron-withdrawing bromine atoms on the phenyl ring. petiolaris plants) and metal complexes involving 2,6-dimethoxybenzoate ligands .
Properties
Molecular Formula |
C15H12Br2O4 |
|---|---|
Molecular Weight |
416.06 g/mol |
IUPAC Name |
(2,4-dibromophenyl) 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C15H12Br2O4/c1-19-12-4-3-5-13(20-2)14(12)15(18)21-11-7-6-9(16)8-10(11)17/h3-8H,1-2H3 |
InChI Key |
BJDLEXSTLJKFOD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methoxy vs. Bromine Substituents :
- 2,6-Dimethoxybenzoate Esters : Methoxy groups are electron-donating via resonance, increasing electron density on the aromatic ring. This enhances stability in reactions like esterification (e.g., ethyl 2,6-dimethoxybenzoate synthesized via acid catalysis in 71% yield under CO₂) .
- Brominated Analogs : Bromine atoms at the 2- and 4-positions introduce steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions compared to methoxy-substituted esters. For example, brominated phenyl esters (e.g., 5-bromo-2-naphthyl 2,6-dimethoxybenzoate) exhibit altered solubility and stability due to halogen effects .
Crystal and Conformational Properties
- Crystallography: Ethyl 2,6-dimethoxybenzoate crystallizes in the triclinic space group Pī with two molecules per asymmetric unit .
Physicochemical Properties
Solubility
- Metal Complexes : Solubility trends in Cu(II) dimethoxybenzoates follow 2,6- > 2,3- > 3,5- due to inductive and steric effects of methoxy groups . For esters, bromine substituents are expected to reduce water solubility compared to methoxy or hydroxyl analogs (e.g., benzyl 2-hydroxy-6-methoxybenzoate in A. petiolaris) .
Thermal Stability
Esterification and Functionalization
- Yield and Conditions : Ethyl 2,6-dimethoxybenzoate is synthesized in 71% yield under CO₂, while brominated analogs may require harsher conditions (e.g., elevated temperatures or brominating agents) .
- Glycosylation Reactions: 2,6-Dimethoxybenzoate esters are used in stereoselective glycosylation (e.g., α-D-glucopyranose derivatives in 91% yield) . Bromine substituents could hinder such reactions due to steric interference.
Spectroscopic Characterization
NMR and IR Data
- NMR Shifts : Methoxy groups in 2,6-dimethoxybenzoate esters resonate at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C) . Bromine atoms deshield adjacent protons, shifting signals downfield (e.g., aromatic protons near Br may appear at δ >7.5 ppm).
- IR Vibrations : The ester carbonyl (C=O) stretch in 2,6-dimethoxybenzoates occurs at ~1720–1740 cm⁻¹ . Bromine substitution may slightly lower this frequency due to inductive effects.
Data Tables
Table 1: Comparative Solubility of Metal 2,6-Dimethoxybenzoates
| Metal Ion | Solubility (mol·dm⁻³) | Order (Increasing Solubility) | Reference |
|---|---|---|---|
| Cu(II) | ~10⁻² | 3,5- < 2,3- < 2,6- | |
| Co(II) | ~10⁻² | Co > Ni > Cu |
Table 2: Reaction Yields of Selected Esters
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